molecular formula C12H17NO2 B1462823 3-[(4-Methoxyphenoxy)methyl]pyrrolidine CAS No. 933736-44-8

3-[(4-Methoxyphenoxy)methyl]pyrrolidine

Cat. No.: B1462823
CAS No.: 933736-44-8
M. Wt: 207.27 g/mol
InChI Key: RYMNYILARRKHOM-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenoxy)methyl]pyrrolidine” is a chemical compound with the CAS Number: 933736-44-8 . It has a molecular weight of 207.27 and its molecular formula is C12H17NO2 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO2/c1-14-11-2-4-12(5-3-11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine derivatives, due to their nitrogen heterocycle, are extensively used in medicinal chemistry to develop treatments for various diseases. The saturated pyrrolidine ring offers advantages in exploring pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional molecule coverage. The diversity in pyrrolidine-based compounds, including their structural modifications and the associated biological activities, underscore their versatility and potential in drug discovery. The stereochemistry of these compounds, particularly how different stereoisomers and substituents' spatial orientation influence biological profiles, highlights the critical role of pyrrolidine derivatives in developing new therapeutic agents (Li Petri et al., 2021).

Methoxyphenols' Atmospheric Reactivity

Methoxyphenols, emanating from biomass burning, are studied for their atmospheric reactivity, which has implications for environmental chemistry and pollution studies. The degradation pathways of methoxyphenols, involving reactions with OH and NO3 radicals, significantly contribute to secondary organic aerosol (SOA) formation. Understanding the kinetics, mechanisms, and SOA formation potential of methoxyphenols can inform environmental policies and strategies for managing air quality and mitigating pollution effects (Liu et al., 2022).

Implications in Analytical and Toxicological Studies

Analytical and toxicological reviews of pyrrolidinophenone derivatives, including their identification and quantification in biological fluids, are crucial for forensic and clinical toxicology. These studies enhance understanding of the biotransformation, detection limits, and analytical methodologies for substances within this group, which can include compounds structurally related to "3-[(4-Methoxyphenoxy)methyl]pyrrolidine" (Synbulatov et al., 2019).

Safety and Hazards

“3-[(4-Methoxyphenoxy)methyl]pyrrolidine” is classified as an irritant . For safety, it’s important to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, “3-[(4-Methoxyphenoxy)methyl]pyrrolidine” is a specialty product for proteomics research . Its potential applications and developments would likely be in this field.

Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-2-4-12(5-3-11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMNYILARRKHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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